4-chloro-N'-hydroxy-2-methylbenzimidamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
UFUULJCHNKBALO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=NO)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization Strategies for 4 Chloro N Hydroxy 2 Methylbenzimidamide
Oxidative Transformations of the Hydroxyimino Group
The hydroxyimino group of 4-chloro-N'-hydroxy-2-methylbenzimidamide is susceptible to oxidation by various chemical and biological agents. These transformations can lead to the formation of different products, primarily amides and nitriles, depending on the oxidizing agent and reaction conditions employed.
Formation of Oximes
The direct oxidative conversion of an amidoxime (B1450833), such as this compound, to its corresponding oxime is not a commonly reported or mechanistically favored transformation. The structure of an amidoxime already contains an oxime-like C=N-OH bond. Further oxidation typically leads to cleavage or rearrangement of the molecule rather than the simple removal of the amino group to form an oxime. Standard methods for oxime synthesis involve the condensation of aldehydes or ketones with hydroxylamine (B1172632). organic-chemistry.org
Generation of Nitriles
The oxidation of the amidoxime functionality can lead to the formation of the corresponding nitrile, 4-chloro-2-methylbenzonitrile. This transformation involves the elimination of the N-hydroxy group. Various oxidizing agents have been shown to effect this conversion for benzamidoximes. For instance, treatment with 2-iodobenzoic acid (IBX) in the presence of tetraethylammonium (B1195904) bromide (TEAB) has been reported to selectively produce nitriles from amidoximes. nih.gov Other reagents like lead tetraacetate and silver carbonate are also known to oxidize amidoximes to nitriles. nih.gov In biological systems, enzymes such as cytochrome P450 can catalyze the oxidation of amidoximes, which may also result in the formation of nitriles alongside other products. nih.govnih.govmdpi.com
| Oxidizing Agent | Expected Product | Reference |
|---|---|---|
| 2-Iodoxybenzoic acid (IBX) / Tetraethylammonium bromide (TEAB) | 4-chloro-2-methylbenzonitrile | nih.gov |
| Lead tetraacetate (Pb(OAc)4) | 4-chloro-2-methylbenzonitrile | nih.gov |
| Silver carbonate (Ag2CO3) | 4-chloro-2-methylbenzonitrile | nih.gov |
| Cytochrome P450 | 4-chloro-2-methylbenzamide and 4-chloro-2-methylbenzonitrile | nih.govmdpi.com |
Reductive Pathways of the Amidoxime Functionality
The amidoxime group in this compound can undergo reduction to yield corresponding amidines or further to amines. The course of the reduction is dependent on the reducing agent and the reaction conditions.
Conversion to Corresponding Amines
The complete reduction of the amidoxime functionality in this compound would yield the corresponding benzylamine (B48309) derivative, (4-chloro-2-methylphenyl)methanamine. This transformation is analogous to the reduction of amides to amines, which typically requires strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a common reagent for the reduction of amides and would likely be effective for the reduction of the amidoxime as well. libretexts.org The reaction proceeds through the reduction of both the C=N and N-O bonds.
Formation of Other Reduced Species
Besides complete reduction to the amine, partial reduction can lead to the formation of the corresponding amidine, 4-chloro-2-methylbenzimidamide. This is a well-documented transformation for amidoximes. Catalytic hydrogenation over a palladium catalyst is a common method. The reactivity can be enhanced by prior acylation of the N'-hydroxy group, which makes the N-O bond more susceptible to cleavage. nih.gov Reductive cleavage of the N-O bond without affecting the C=N bond can also occur under specific conditions, potentially leading to the formation of the amidine. rsc.orgnih.govrsc.org
| Reducing Agent/Method | Expected Product | Reference |
|---|---|---|
| Lithium aluminum hydride (LiAlH4) | (4-chloro-2-methylphenyl)methanamine | libretexts.org |
| Catalytic Hydrogenation (e.g., H2/Pd-C) | 4-chloro-2-methylbenzimidamide | nih.gov |
| Reductive N-O bond cleavage reagents | 4-chloro-2-methylbenzimidamide | rsc.orgnih.govrsc.org |
Substitution Reactions Involving the N'-Hydroxy Group
The N'-hydroxy group of this compound is nucleophilic and can react with various electrophiles to form O-substituted derivatives. These reactions include O-acylation, O-alkylation, and O-sulfonylation.
O-Acylation: The N'-hydroxy group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides. This reaction is often used to activate the amidoxime for subsequent transformations, such as reduction to the amidine. nih.gov
O-Alkylation: Alkylation of the N'-hydroxy group can be achieved using alkyl halides or other alkylating agents under basic conditions. This leads to the formation of O-alkylated amidoxime derivatives. organic-chemistry.orgnih.govresearchgate.net
O-Sulfonylation: The N'-hydroxy group can also react with sulfonyl chlorides to produce O-sulfonylated derivatives. These derivatives can be useful intermediates in further synthetic transformations. nih.govnih.gov
| Electrophile | Reaction Type | Expected Product |
|---|---|---|
| Acid chloride (R-COCl) | O-Acylation | O-acyl-4-chloro-N'-hydroxy-2-methylbenzimidamide |
| Alkyl halide (R-X) | O-Alkylation | O-alkyl-4-chloro-N'-hydroxy-2-methylbenzimidamide |
| Sulfonyl chloride (R-SO2Cl) | O-Sulfonylation | O-sulfonyl-4-chloro-N'-hydroxy-2-methylbenzimidamide |
Functional Group Interconversions and Scaffold Modifications
One of the most common functional group interconversions is the O-acylation of the N'-hydroxy group. This reaction typically proceeds by treating the N'-hydroxybenzimidamide with an acylating agent, such as an acid chloride or anhydride, often in the presence of a base. researchgate.net This transformation yields an O-acyl-N'-hydroxybenzimidamide, which is a key intermediate in several synthetic pathways. The reaction conditions can be tailored to accommodate a wide variety of acylating partners, thereby introducing diverse substituents.
Another important derivatization is the O-alkylation of the N'-hydroxy group. This can be achieved using various alkylating agents, such as alkyl halides or sulfates, typically under basic conditions. organic-chemistry.orgnih.gov This reaction provides access to a class of O-alkylated derivatives, which can exhibit different physicochemical properties compared to the parent compound.
Beyond simple acylation and alkylation, the imidamide scaffold itself can be modified. While specific examples for this compound are not extensively documented, the general reactivity of N-hydroxyimidamides suggests potential for various cyclization and condensation reactions that alter the core structure.
| Derivatization Strategy | Reagent Class | Product Class |
| O-Acylation | Acid Chlorides, Anhydrides | O-Acyl-N'-hydroxybenzimidamides |
| O-Alkylation | Alkyl Halides, Sulfates | O-Alkyl-N'-hydroxybenzimidamides |
Application as a Precursor in Heterocycle Synthesis (e.g., 1,2,4-Oxadiazoles)
A significant application of this compound is its use as a precursor for the synthesis of five-membered aromatic heterocycles, most notably 1,2,4-oxadiazoles. researchgate.netrjptonline.org This class of compounds is of considerable interest in medicinal chemistry, often serving as bioisosteres for ester and amide functionalities. rjptonline.org
The most prevalent method for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles involves a two-step process starting from an N'-hydroxybenzimidamide like this compound. mdpi.com The first step is the O-acylation with a carboxylic acid derivative (e.g., acid chloride, ester, or the acid itself with a coupling agent). researchgate.netnih.gov The resulting O-acylamidoxime intermediate is then subjected to cyclodehydration, which can be promoted by heat or base, to furnish the 1,2,4-oxadiazole (B8745197) ring. mdpi.com
One-pot procedures have also been developed, where the N'-hydroxybenzimidamide, a carboxylic acid or its ester, and a dehydrating agent or a suitable base are combined to directly yield the 1,2,4-oxadiazole. mdpi.com Solvents like DMSO in the presence of a base have been shown to be effective for this transformation at room temperature. mdpi.com
The general scheme for this synthesis is as follows:
Acylation: The N'-hydroxy group of this compound attacks an activated carboxyl group (e.g., from an acyl chloride or an ester) to form an O-acyl intermediate.
Cyclization/Dehydration: The nitrogen of the imidamide then displaces the hydroxyl group (or a leaving group derived from it) in an intramolecular fashion, leading to the formation of the 1,2,4-oxadiazole ring with the elimination of a water molecule. researchgate.net
This synthetic route is highly modular, as the diversity of the final 1,2,4-oxadiazole product is determined by the choice of the acylating agent used in the first step. This allows for the generation of a wide array of derivatives from a single N'-hydroxybenzimidamide precursor.
| Reactant for Acylation | Conditions | Resulting Heterocycle |
| Carboxylic Acid Chlorides | Base (e.g., Pyridine) | 3-(4-chloro-2-methylphenyl)-5-substituted-1,2,4-oxadiazole |
| Carboxylic Acid Anhydrides | Base or Heat | 3-(4-chloro-2-methylphenyl)-5-substituted-1,2,4-oxadiazole |
| Carboxylic Esters | Strong Base (e.g., NaOH in DMSO) | 3-(4-chloro-2-methylphenyl)-5-substituted-1,2,4-oxadiazole |
| Carboxylic Acids | Coupling Agent (e.g., EDC, DCC) then Heat/Base | 3-(4-chloro-2-methylphenyl)-5-substituted-1,2,4-oxadiazole |
While the synthesis of 1,2,4-oxadiazoles is a primary application, N-hydroxyimidamides can also be precursors to other heterocyclic systems through different cyclization pathways, though these are less commonly reported for this specific substrate. nih.govresearchgate.net
Investigation of Biological Activities and Underlying Mechanisms of Action
General Spectrum of Biological Activities of Amidoxime (B1450833) Derivatives
Amidoximes, characterized by having both a hydroxyimino and an amino group attached to the same carbon atom, are versatile compounds in medicinal chemistry. Their derivatives have been reported to exhibit a wide array of biological activities. These activities include, but are not limited to, antibacterial, antifungal, antituberculotic, antiviral, and insecticidal properties. Furthermore, various studies have highlighted their potential as antineoplastic, anti-inflammatory, antioxidant, antihypertensive, and anti-platelet aggregation agents. The amidoxime functional group is often considered a bioisostere of a carboxylic acid, a strategy used in drug design to improve pharmacokinetic properties. Their significance is further underscored by their ability to act as prodrugs; for instance, they can be reduced in vivo to the corresponding amidines, which are known to be potent pharmacophores. researchgate.netnih.gov
Identification and Characterization of Specific Molecular Targets
The therapeutic potential of amidoxime derivatives stems from their interaction with specific biological macromolecules, thereby modulating physiological and pathological processes. Research has focused on their ability to inhibit key enzymes and interact with other vital biomolecules like nucleic acids.
Acetylcholinesterase (AChE) Inhibition
Acetylcholinesterase is a critical enzyme in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary strategy for treating the symptoms of Alzheimer's disease. nih.gov Certain oxime and amidoxime derivatives have been investigated as reactivators of AChE after inhibition by organophosphorus compounds, but they also show inhibitory activity against the native enzyme. nih.gov For instance, studies on various heterocyclic derivatives have demonstrated potent inhibition of AChE. bartin.edu.tr The inhibitory potential is often quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.
Table 1: Acetylcholinesterase (AChE) Inhibition by Various Derivatives
| Compound Type | Reported Ki or IC50 Values | Reference |
|---|---|---|
| Trimethoxyindane Derivatives | Ki: 1.87-7.53 nM | bartin.edu.tr |
| Donepezil (Reference Drug) | Ki: 1.4 x 10-10 to 5.6 x 10-6 M | mdpi.com |
| Physostigmine (Reference Drug) | Ki: 3 x 10-8 to 9.7 x 10-7 M | mdpi.com |
| Uracil Derivatives | IC50: 0.088-0.388 mM | researchgate.net |
Human Carbonic Anhydrases (hCAs) Inhibition
Human carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.gov They are involved in numerous physiological processes, and the inhibition of specific isoforms, such as hCA I, II, IX, and XII, is a therapeutic target for various conditions including glaucoma and certain types of cancer. nih.govnih.gov Sulfonamide-based inhibitors are well-known, but other chemical scaffolds, including those derived from or related to amidoximes, have been explored. For example, trimethoxyindane derivatives have shown potent, low nanomolar inhibition against the cytosolic isoforms hCA I and hCA II. bartin.edu.tr
Table 2: Inhibition of Human Carbonic Anhydrase (hCA) Isoforms by Various Derivatives
| Compound Type | Target Isoform | Reported Ki Values | Reference |
|---|---|---|---|
| Trimethoxyindane Derivatives | hCA I | 1.66-4.14 nM | bartin.edu.tr |
| hCA II | 1.37-3.12 nM | ||
| Acetazolamide (Reference Drug) | hCA I | 6.76 nM | bartin.edu.tr |
| hCA II | 5.85 nM | ||
| Ureido-substituted benzenesulfonamide (B165840) (SLC-0111) | hCA IX | 45 nM | nih.gov |
| hCA XII | 4.5 nM |
Aldose Reductase (AR) Inhibition
Aldose reductase (AKR1B1) is the first and rate-limiting enzyme in the polyol pathway, which reduces glucose to sorbitol. mdpi.comnih.gov Under hyperglycemic conditions, the increased activity of this pathway is implicated in the long-term complications of diabetes. nih.govnih.gov Consequently, aldose reductase inhibitors (ARIs) have been extensively investigated as potential therapeutics. atlantis-press.com The development of ARIs aims to prevent the accumulation of sorbitol and subsequent cellular damage. While many classes of compounds have been studied as ARIs, the specific evaluation of 4-chloro-N'-hydroxy-2-methylbenzimidamide is not detailed in the available literature. However, the search for novel, potent, and selective ARIs is an active area of research, focusing on structures that can effectively interact with the enzyme's active site. mdpi.comnih.gov
Beyond direct enzyme inhibition, amidoxime derivatives can interact with other crucial biomolecules. One significant mechanism is their ability to act as nitric oxide (NO) donors. mdpi.com Studies have shown that aromatic amidoximes can be oxidized by cytochrome P450 enzymes, leading to the formation of the corresponding amide and the release of nitric oxide. mdpi.comnih.gov This process involves the oxidative cleavage of the C=N(OH) bond and is dependent on cofactors like NADPH and molecular oxygen. nih.gov This NO-releasing capability is central to some of the pharmacological effects of amidoximes, such as vasodilation.
Additionally, the cationic amidine counterparts of amidoximes are known to interact with negatively charged biomolecules like DNA. nih.gov These interactions, which can include intercalation between base pairs or binding within the DNA grooves, can interfere with DNA replication and transcription processes, forming the basis of the antitumor activity of some related compounds. nih.govcapes.gov.br
Modulation of Cellular Redox Homeostasis
The balance between oxidants and antioxidants is vital for cellular health. Amidoxime derivatives have been shown to influence this balance, exhibiting both antioxidant and, under certain conditions, pro-oxidant activities.
Several amidoxime derivatives have demonstrated the ability to scavenge free radicals, a hallmark of antioxidant activity. researchgate.net This property is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test. In such assays, the antioxidant compound donates a hydrogen atom to the stable DPPH radical, quenching it and causing a measurable change in color. Some oxime derivatives have shown high antioxidant activity in these models, which is attributed to their chemical structure. researchgate.net This radical scavenging capability suggests a potential role in mitigating cellular damage caused by oxidative stress.
Conversely, some compounds can exhibit pro-oxidant effects, particularly within the unique microenvironment of cancer cells, which often have a higher basal level of reactive oxygen species (ROS). mdpi.com A further increase in ROS can push these cells past a threshold, inducing apoptosis (programmed cell death). While direct evidence for pro-oxidant activity by this compound is limited, the principle has been established for other classes of compounds. The generation of nitric oxide by amidoxime derivatives can also contribute to a pro-oxidant environment, as NO and its related species can be cytotoxic at high concentrations. nih.gov This dual antioxidant/pro-oxidant nature is a topic of ongoing research, as it could be exploited for selective anticancer therapies.
Elucidation of Molecular Mechanisms of Action
Role of Electron Transfer Processes and Reactive Oxygen Species (ROS) Generation
There is no available scientific literature or data that describes the role of this compound in electron transfer processes or the generation of reactive oxygen species.
Influence on Key Biochemical Pathways and Cellular Processes (e.g., apoptosis, proliferation)
There is no available scientific literature or data detailing the influence of this compound on key biochemical pathways or cellular processes such as apoptosis and proliferation.
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Substituent Modifications on Biological Activity
The biological activity of 4-chloro-N'-hydroxy-2-methylbenzimidamide is intricately linked to its chemical architecture. The nature and position of its substituents—the para-chloro group, the ortho-methyl group, and the N'-hydroxyimino moiety—are critical in defining its interactions with biological targets.
Effects of Halogenation (e.g., para-chloro substitution) on Bioactivity
The presence of a halogen, specifically a chlorine atom at the para-position of the benzimidamide ring, has a significant impact on the molecule's physicochemical properties and, consequently, its biological activity. Halogen substitutions, particularly at the para-position, have been noted to be beneficial for the inhibitory activity of various enzyme inhibitors, including histone deacetylase (HDAC) inhibitors nih.gov.
The para-chloro substituent influences bioactivity through several mechanisms:
Electronic Effects : Chlorine is an electron-withdrawing group, which can alter the electron density of the aromatic ring. This modification can influence the compound's ability to participate in crucial electronic interactions with the target protein, such as pi-stacking or cation-pi interactions.
Lipophilicity : The chloro group increases the lipophilicity of the molecule. This enhanced lipophilicity can facilitate the compound's passage through cellular membranes, thereby increasing its bioavailability and access to intracellular targets nih.gov. Studies on N-(substituted phenyl)-2-chloroacetamides have shown that halogenated p-substituted compounds are among the most active due to their high lipophilicity nih.gov.
In the context of related compounds like N-phenylbenzamides with antischistosomal activity, electron-withdrawing substituents at the para position on the acyl portion have been shown to improve potency nih.gov. This suggests that the para-chloro group in this compound likely plays a crucial role in enhancing its biological efficacy.
Influence of Methyl Substitution on the Aromatic Ring
The methyl group at the 2-position (ortho to the imidamide group) of the benzene (B151609) ring introduces another layer of complexity to the molecule's SAR. Methyl groups are generally considered to be electron-donating and can influence bioactivity through both electronic and steric effects libretexts.orglibretexts.orgkhanacademy.org.
Key influences of the 2-methyl group include:
Electronic Contribution : As an electron-donating group, the methyl substituent can increase the electron density of the aromatic ring, potentially enhancing interactions with electron-deficient regions of a target protein libretexts.org.
Steric Hindrance : The ortho-positioning of the methyl group can introduce steric bulk near the reactive center of the molecule. This can have a dual effect: it may hinder the binding to the intended target if the binding pocket is narrow, or it could enhance selectivity by preventing binding to off-targets with less accommodating active sites nih.gov. In some cases, the presence of an ortho-methyl group has been shown to completely shut down a reaction nih.gov.
Conformational Rigidity : The steric clash between the ortho-methyl group and the N'-hydroxyimino moiety can restrict the rotation around the C-C bond, leading to a more rigid conformation. This pre-organization of the molecule might be favorable for binding to a specific target, as less conformational entropy is lost upon binding.
Studies on benzimidazole (B57391) derivatives have highlighted that substitutions at the C-2 position are a significant factor for their anticancer activity researchgate.net. The specific placement of the methyl group in this compound is, therefore, a critical determinant of its biological profile.
Significance of the N'-Hydroxyimino Group for Target Interaction
The N'-hydroxyimino group (-C(=NOH)-) is arguably one of the most critical functional groups for the biological activity of this compound. This group is a key feature in many enzyme inhibitors, particularly those that target metalloenzymes.
The importance of the N'-hydroxyimino group stems from its role as a zinc-binding group (ZBG) . In many enzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), a zinc ion is present in the active site and is essential for their catalytic activity eurekaselect.comnih.gov. The N'-hydroxyimino group can chelate this zinc ion, effectively inhibiting the enzyme's function nih.gov.
The binding of this group to the zinc ion is a strong interaction that anchors the inhibitor to the active site, allowing other parts of the molecule to form additional favorable interactions with the surrounding amino acid residues. Hydroxamic acids, which are structurally related to the N'-hydroxyimino group, are among the most potent zinc-binding groups used in the design of HDAC inhibitors nih.gov. The crystal structure of N-hydroxyurea, another related moiety, bound to MMP-8 confirms its role in binding to the catalytic zinc ion nih.gov.
Design Principles for Optimizing Target Affinity and Selectivity
The rational design of molecules like this compound for improved target affinity and selectivity involves a multi-faceted approach. The principles are often guided by the known structure of the target and the SAR of existing ligands.
For N'-hydroxybenzimidamides and related compounds, several design strategies are employed:
Exploiting Target-Specific Pockets : Many enzymes have sub-pockets within their active sites that can be targeted to achieve selectivity. For instance, designing inhibitors with bulky groups that can fit into a specific "foot-pocket" present in certain HDAC isoforms can lead to isoform-selective inhibitors nih.gov. The substituents on the aromatic ring of this compound could be modified to better fit into such pockets.
Modulating the Linker Region : In the classic pharmacophore model of many inhibitors, a linker connects the zinc-binding group to a "cap" group that interacts with the surface of the enzyme. Optimizing the length and flexibility of this linker is crucial for positioning the other functional groups correctly within the active site nih.gov.
Varying the Cap Group : The aromatic ring with its substituents in this compound can be considered the "cap" group. Modifications to this part of the molecule can enhance hydrophobic interactions and lead to greater potency and selectivity nih.gov.
Balancing Physicochemical Properties : Achieving high affinity must be balanced with maintaining drug-like properties such as solubility and membrane permeability. The introduction or modification of functional groups must be done in a way that does not negatively impact these properties.
A study on N-hydroxybenzamide-based HDAC inhibitors demonstrated that inserting an ethylene (B1197577) moiety in the linker and using indole (B1671886) as part of a Y-shaped cap group led to improved HDAC inhibition nih.gov. This highlights the importance of exploring diverse chemical space around the core scaffold to optimize activity.
Comparative Studies with Structurally Analogous N'-Hydroxybenzimidamides
The biological activity of this compound can be better understood by comparing it with structurally related N'-hydroxybenzimidamides and similar compounds.
| Compound/Analog Class | Key Structural Differences | Observed Biological Activity/SAR Insights | Reference |
| N-hydroxybenzamide-based HDAC inhibitors | Variation in linker and cap groups. | Insertion of an ethylene linker and a Y-shaped cap with an indole moiety improved HDAC inhibition. | nih.gov |
| 5-chloro-4-((substituted phenyl)amino)pyrimidine HDAC inhibitors | Different core structure (pyrimidine-based) but also features a chloro-substituent. | Para-halogen substitutions were beneficial for inhibitory activity. Small R groups were favorable. | nih.gov |
| N-phenylbenzamides (antischistosomal) | Lacks the N'-hydroxyimino group and 2-methyl group. | Electron-withdrawing groups at the meta and para positions on both phenyl rings improved potency. | nih.gov |
| 2-substituted benzimidazoles | Lacks the N'-hydroxyimino group but shares the benzimidazole core. | Substitutions at the C-2 and C-5 positions are critical for anticancer activity. | researchgate.netnih.gov |
| N-hydroxy-aminobenzyloxyarylamide analogues | Different linker and cap structures. | Modification of the benzoyl amide to an N-hydroxybenzamide increased binding affinity for the κ opioid receptor. | nih.gov |
Computational Chemistry and Theoretical Investigations
Molecular Docking Analyses for Ligand-Target Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor, providing insights into binding affinity and the nature of the interactions. While specific docking studies for 4-chloro-N'-hydroxy-2-methylbenzimidamide are not available in the current literature, studies on analogous benzimidazole (B57391) derivatives highlight the potential interactions this compound might form.
For instance, molecular docking studies of substituted benzimidazole derivatives targeting enzymes such as Mycobacterium tuberculosis KasA protein, cyclooxygenase-2 (COX-2), and acetylcholinesterase have been reported. nih.govnih.govmdpi.com These studies typically reveal the importance of hydrogen bonds, hydrophobic interactions, and electrostatic forces in the binding of the ligand to the active site of the protein. In a study on N-(benzimidazol-1-ylmethyl)-4-chlorobenzamide analogues, a derivative with a chloromethyl substituent at the 2-position of the benzimidazole ring showed significant anti-inflammatory effects, which were correlated with its interactions within the COX-2 active site. nih.gov Similarly, docking of substituted benzimidazole derivatives into the active site of the Mtb KasA protein has shown that specific substitutions can significantly enhance binding affinity, with calculated binding energies indicating a strong interaction. nih.gov
A hypothetical docking study of this compound would likely show the N'-hydroxy group and the imidamide nitrogen atoms participating in hydrogen bonding with amino acid residues in a target's active site. The chlorophenyl group could engage in hydrophobic and halogen bonding interactions, while the methyl group might fit into a small hydrophobic pocket.
Table 1: Representative Molecular Docking Data for Related Benzimidazole Derivatives
| Compound/Derivative | Target Protein | Key Interactions Observed | Reference |
| N-(Benzimidazol-1-ylmethyl)-4-chlorobenzamide analogue | COX-2 | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Substituted benzimidazole derivative | Mtb KasA | Hydrogen bonding, hydrophobic interactions | nih.gov |
| Benzimidazole-based substituted benzaldehyde (B42025) derivative | Acetylcholinesterase | Interactions with key residues in the active site | mdpi.com |
This table is illustrative and based on findings for related compounds.
Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Characterization
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure, geometry, and spectroscopic properties of molecules. For this compound, DFT calculations could provide valuable data on its molecular orbitals, charge distribution, and vibrational frequencies.
A study on N-1-sulfonyl substituted derivatives of 2-substituted benzimidazoles employed DFT with the CAM-B3LYP and M06 functionals and a 6-311G(d,p) basis set to analyze their electronic and nonlinear optical properties. nih.gov Such calculations typically involve geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm it as a true minimum on the potential energy surface.
Key parameters derived from DFT calculations include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.
Natural Bond Orbital (NBO) Analysis: This analysis provides information about charge transfer interactions within the molecule, revealing the stability arising from hyperconjugative interactions.
Spectroscopic Characterization: DFT can predict vibrational (IR and Raman) and NMR spectra, which can be compared with experimental data to confirm the molecular structure.
Table 2: Illustrative DFT-Calculated Parameters for a Hypothetical Analysis of this compound
| Parameter | Predicted Value/Information | Significance |
| HOMO Energy | (Value in eV) | Indicates electron-donating ability |
| LUMO Energy | (Value in eV) | Indicates electron-accepting ability |
| HOMO-LUMO Gap | (Value in eV) | Relates to chemical stability and reactivity |
| Dipole Moment | (Value in Debye) | Indicates overall polarity of the molecule |
| NBO Charges | (Charge on specific atoms) | Reveals charge distribution and reactive sites |
This table presents the types of data that would be generated from a DFT study.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds. For a series of compounds including this compound, a QSAR study would involve calculating a range of molecular descriptors.
Studies on N-substituted benzimidazole derived carboxamides have utilized 3D-QSAR models to explore the influence of molecular properties on biological activities like antioxidative and antiproliferative effects. nih.gov The process typically involves:
Data Set Preparation: A series of structurally related compounds with measured biological activity is selected.
Descriptor Calculation: A wide range of descriptors, including electronic, steric, hydrophobic, and topological properties, are calculated for each molecule.
Model Building: Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a mathematical relationship between the descriptors and the biological activity.
Model Validation: The predictive power of the model is assessed using internal and external validation techniques.
For this compound, relevant descriptors might include the partial charge on the nitrogen and oxygen atoms, the molecular volume, and specific electronic parameters related to the chloro and methyl substituents. A successful QSAR model could then be used to predict the biological activity of other similar benzimidamide derivatives.
Molecular Dynamics Simulations to Explore Conformational Dynamics and Binding Modes
Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecule over time, including its conformational changes and its interactions with a biological target. While no specific MD simulations for this compound have been published, studies on related systems demonstrate the utility of this approach.
For example, MD simulations have been used to study the stability of substituted benzimidazole derivatives within the active site of enzymes like acetylcholinesterase. mdpi.com These simulations can reveal:
Root Mean Square Deviation (RMSD): This parameter is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the stability of the ligand-protein complex over the simulation time.
Root Mean Square Fluctuation (RMSF): This measures the fluctuation of individual residues around their average position, highlighting flexible regions of the protein and ligand.
Hydrogen Bond Analysis: This analysis tracks the formation and breaking of hydrogen bonds between the ligand and the protein, providing insights into the key interactions that stabilize the complex.
Radius of Gyration: This parameter indicates the compactness of the protein structure during the simulation.
An MD simulation of this compound bound to a target protein would provide a dynamic picture of the binding mode, potentially revealing multiple binding conformations and the role of water molecules in mediating interactions.
Table 3: Key Outputs from a Hypothetical Molecular Dynamics Simulation
| Analysis | Information Provided |
| RMSD of Ligand-Protein Complex | Stability of the binding pose over time |
| RMSF of Protein Residues | Flexibility of different regions of the protein upon ligand binding |
| Hydrogen Bond Occupancy | Persistence of specific hydrogen bonds between the ligand and protein |
| Binding Free Energy Calculation (e.g., MM/PBSA) | Estimation of the binding affinity |
This table illustrates the type of information obtained from MD simulations.
Theoretical Reactivity Models and Reaction Pathway Predictions
Theoretical reactivity models, often based on DFT calculations, can be used to predict the reactivity of a molecule and to explore potential reaction pathways. For this compound, these models can identify the most likely sites for electrophilic and nucleophilic attack and predict the activation energies for various reactions.
The global reactivity parameters derived from DFT, such as electronegativity and chemical hardness, provide a general indication of a molecule's reactivity. nih.gov Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive atoms within the molecule.
Furthermore, computational methods can be employed to map out the potential energy surface for a chemical reaction, identifying transition states and intermediates. This can be particularly useful for understanding the mechanism of action of a compound or for predicting its metabolic fate. For instance, the reactivity of the N'-hydroxy group or the potential for reactions at the aromatic ring could be investigated.
Applications in Chemical Biology and Early Stage Drug Discovery Research
Future Research Directions and Pre Clinical Translational Potential
Identification and Validation of Undiscovered Biological Targets
A critical step in understanding the therapeutic potential of 4-chloro-N'-hydroxy-2-methylbenzimidamide is the identification of its molecular targets. Unbiased screening approaches, such as proteomics-based methods, can be employed to identify proteins that directly interact with the compound within a cellular context. Once potential targets are identified, validation studies are crucial. These may involve techniques like cellular thermal shift assays (CETSA), surface plasmon resonance (SPR), or isothermal titration calorimetry (ITC) to confirm direct binding. For related benzimidazole (B57391) derivatives, molecular docking studies have predicted interactions with enzymes like dihydrofolate reductase, suggesting a potential avenue for investigation. rsc.org
Sophisticated Structure-Activity Relationship Studies and De Novo Design Strategies
Systematic modification of the this compound structure is essential to understand the contribution of each functional group to its biological activity. Comprehensive Structure-Activity Relationship (SAR) studies would involve synthesizing a library of analogs by modifying the chloro-substituent, the methyl group, and the N'-hydroxy-imidamide moiety. For example, studies on other benzimidazole series have demonstrated how different substituents can significantly impact antibacterial and anticancer activities. rsc.org The data generated from these SAR studies can then fuel de novo design strategies, using computational tools to design novel, more potent, and selective analogs. Quantitative Structure-Activity Relationship (QSAR) models could also be developed to predict the activity of newly designed compounds. mdpi.com
Exploration of Synergistic Effects in Combination Research
The potential of this compound may be enhanced when used in combination with existing therapeutic agents. Research should be directed towards identifying synergistic interactions that could lead to improved efficacy or overcome drug resistance. For example, if the compound is found to have antimicrobial properties, it could be tested in combination with standard-of-care antibiotics. High-throughput screening of combination libraries against various cell lines or microbial strains can identify promising pairs. Such approaches have been successful in identifying synergistic effects for other classes of compounds, leading to new therapeutic strategies.
Application in Novel In Vitro and Ex Vivo Biological Models
To bridge the gap between basic research and clinical application, it is imperative to evaluate this compound in advanced biological models. The use of three-dimensional (3D) cell cultures, such as spheroids or organoids, can provide more physiologically relevant data compared to traditional 2D cell cultures. These models better mimic the in vivo environment, including cell-cell interactions and nutrient gradients. Furthermore, ex vivo models using patient-derived tissues or cells can offer insights into the compound's efficacy in a more personalized context. For instance, in vitro studies on related salicylamides have established their bactericidal activity against clinically relevant strains like MRSA, providing a framework for how such evaluations could be structured. nih.govscispace.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
